Product packaging for Z-D-Dap-OMe.HCl(Cat. No.:CAS No. 96192-93-7)

Z-D-Dap-OMe.HCl

Cat. No.: B612895
CAS No.: 96192-93-7
M. Wt: 252,27*36,45 g/mole
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Description

Significance of Diaminopropionic Acid Derivatives in Peptide and Chemical Biology Research

Diaminopropionic acid (Dap) and its derivatives are non-proteinogenic amino acids, meaning they are not among the 20 standard amino acids encoded in the genetic code. ontosight.ai Despite this, they are found in numerous natural products, including antibiotics and siderophores (iron-chelating agents). researchgate.netmdpi.com The presence of a second amino group in their structure imparts unique properties that are of great interest to researchers.

In peptide and chemical biology research, Dap derivatives serve several crucial roles:

Modulation of Peptide Properties: Incorporating Dap residues into peptides can alter their conformation, stability, and biological activity. chemimpex.com The additional amino group can be used to introduce new functionalities, such as charges or labels, allowing for the fine-tuning of peptide characteristics for specific applications. nih.gov

pH-Sensitive Probes and Vectors: The pKa of the β-amino group in Dap can be influenced by the local peptide environment. kcl.ac.uk This property is exploited in the design of pH-sensitive peptides that can, for example, facilitate the delivery of nucleic acids into cells by responding to the acidic environment of endosomes. kcl.ac.uk

Synthesis of Peptidomimetics and Bioactive Molecules: Dap derivatives are essential building blocks for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often have improved properties like resistance to enzymatic degradation. nih.gov They are also used in the synthesis of various bioactive compounds, including inhibitors of enzymes involved in diseases like diabetes and neurodegenerative disorders. mdpi.com

Overview of Z-D-Dap-OMe.HCl as a Key Chiral Amino Acid Derivative

This compound is a specifically protected form of D-diaminopropionic acid. The "Z" refers to the benzyloxycarbonyl (Cbz) protecting group on the α-amino group, the "D" indicates the stereochemistry of the chiral center, "Dap" is the abbreviation for diaminopropionic acid, and "OMe.HCl" signifies that the carboxylic acid is in the form of a methyl ester hydrochloride. guidechem.comiris-biotech.de

This particular combination of protecting groups and modifications makes it a highly useful reagent in organic synthesis for several reasons:

Orthogonal Protection: The Z group is stable under a variety of conditions but can be removed by methods like hydrogenolysis, while the methyl ester can be hydrolyzed under different conditions. rsc.org This "orthogonal" protection scheme allows for the selective deprotection and modification of different parts of the molecule during a multi-step synthesis.

Chiral Purity: As a chiral building block, this compound allows for the synthesis of stereochemically defined molecules, which is crucial for biological activity. nih.gov

Versatility in Peptide Synthesis: It serves as a precursor for introducing a D-Dap residue into a peptide chain. The use of D-amino acids can increase the resistance of peptides to proteases, which are enzymes that degrade proteins and peptides.

Historical Context and Evolution of this compound Research in Organic Synthesis

The development of protecting group strategies in the early 20th century, notably the introduction of the benzyloxycarbonyl (Z) group by Bergmann and Zervas, was a pivotal moment in peptide chemistry. researchgate.net This innovation made the controlled synthesis of peptides possible for the first time.

Over the decades, as the demand for more complex and functionally diverse peptides grew, so did the need for a wider array of non-canonical amino acid building blocks. The synthesis and application of diaminopropionic acid derivatives have been a continuous area of research. mdpi.com

Initially, research focused on the isolation and characterization of natural products containing Dap. researchgate.netmdpi.com This was followed by the development of synthetic routes to access both L- and D-enantiomers of Dap with various protecting groups to facilitate their use in peptide synthesis. mdpi.com The evolution of solid-phase peptide synthesis (SPPS) further accelerated the demand for such specialized building blocks, including this compound, as it enabled the rapid and efficient assembly of complex peptides. chemimpex.comiris-biotech.de

More recently, research has focused on leveraging the unique properties of Dap derivatives to create novel functional molecules. This includes the development of pH-responsive gene delivery systems and the synthesis of catalytically active peptides, highlighting the ongoing evolution and importance of compounds like this compound in modern organic synthesis and chemical biology. nih.govacs.org

PropertyValue
CAS Number 96192-93-7
Molecular Formula C12H17ClN2O4
Molecular Weight 288.73 g/mol
Appearance White crystalline powder
Purity Typically ≥98%
Storage Temperature 2-8°C

This table contains data for this compound. guidechem.comiris-biotech.dechemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O4*HCl B612895 Z-D-Dap-OMe.HCl CAS No. 96192-93-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-3-amino-2-(phenylmethoxycarbonylamino)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4.ClH/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3,(H,14,16);1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOFLUKZNNTGBC-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN)NC(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CN)NC(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Z D Dap Ome.hcl

Advanced Synthetic Routes to Z-D-Dap-OMe.HCl and its Stereoisomers

The synthesis of this compound and its stereoisomers is a testament to the advancements in modern organic chemistry, requiring precise control over stereochemistry and reaction pathways.

Precursor Chemistry and Optimized Reaction Pathways for this compound

The synthesis of this compound typically starts from readily available precursors. A common and cost-effective starting material is N(α)-Boc-Asp(OBn)-OH. sci-hub.st An efficient synthesis involves a Curtius rearrangement to establish the β-nitrogen. sci-hub.st The success of this rearrangement is highly dependent on the appropriate protection of the α-nitrogen. sci-hub.st

A synthetic strategy for preparing orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap) has been developed using Nα-Fmoc-O-tert-butyl-d-serine as the starting material. mdpi.com This approach involves the reductive amination of an aldehyde derived from the serine precursor. mdpi.com

The optimization of reaction pathways is crucial for maximizing yield and purity. This involves the careful selection of reagents, solvents, and reaction conditions. researchgate.net For example, in peptide synthesis, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) are often used to facilitate the formation of peptide bonds. rsc.org The reaction conditions, such as temperature and reaction time, are optimized to ensure complete reaction and minimize side products. rsc.org

Protecting Group Strategies for this compound Functionalization

The presence of multiple reactive functional groups in this compound necessitates a sophisticated protecting group strategy to achieve selective modifications.

Role of the Benzyloxycarbonyl (Z) Group in Nα-Amine Protection for this compound

The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, is a cornerstone of peptide chemistry and serves as the Nα-protecting group in this compound. wikipedia.orgresearchgate.net Its widespread use is attributed to several key features:

Ease of Introduction : The Z group is typically introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. wikipedia.orgtotal-synthesis.com

Stability : The Z group is stable to a wide range of reaction conditions, including those used for the removal of other protecting groups like Boc and Fmoc. wiley-vch.demasterorganicchemistry.com It is resistant to mild acidic and basic conditions. wiley-vch.de

Prevention of Racemization : The urethane-type protection afforded by the Z group effectively suppresses racemization of the chiral center during peptide coupling reactions. wikipedia.org

Facile Removal : The Z group is readily cleaved by catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst), which is a mild and selective deprotection method. wikipedia.orgtotal-synthesis.com This process releases toluene (B28343) and a carbamic acid, which readily decarboxylates to yield the free amine. total-synthesis.com

The Z group's stability and selective removal make it an integral part of orthogonal protection schemes in complex molecule synthesis. wiley-vch.de

Orthogonal Protection Schemes for Multi-Reactive Functionalities of this compound

Orthogonal protection is a strategy that employs multiple protecting groups, each of which can be removed under a specific set of conditions without affecting the others. researchgate.net This allows for the selective deprotection and functionalization of different reactive sites within a molecule. For a molecule like this compound, which has an Nα-amino group, a β-amino group, and a carboxylic acid (as a methyl ester), an orthogonal protection scheme is essential for controlled chemical manipulation.

A common orthogonal strategy involves the use of the Z group for Nα-protection, a Boc (tert-butyloxycarbonyl) group for the β-amino group, and a methyl ester for the carboxylic acid. sci-hub.st The Boc group is acid-labile and can be removed with acids like trifluoroacetic acid (TFA), while the Z group is stable to these conditions. masterorganicchemistry.comorganic-chemistry.org The methyl ester can be hydrolyzed under basic conditions (saponification) or, in some cases, acidic conditions. issuu.com

Other protecting groups that can be used in orthogonal schemes with the Z group include:

Fmoc (9-fluorenylmethyloxycarbonyl) : Base-labile, removed by treatment with a secondary amine like piperidine. mdpi.commasterorganicchemistry.com

Alloc (Allyloxycarbonyl) : Removed by palladium-catalyzed reactions. iris-biotech.de

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) : Cleaved by hydrazine (B178648). sigmaaldrich.comsigmaaldrich.com

Table 2: Orthogonal Protecting Groups Compatible with the Z Group
Protecting GroupAbbreviationRemoval ConditionsStability of Z Group
tert-ButyloxycarbonylBocAcidic (e.g., TFA) organic-chemistry.orgStable
9-FluorenylmethyloxycarbonylFmocBasic (e.g., piperidine) masterorganicchemistry.comStable
AllyloxycarbonylAllocPalladium-catalyzed iris-biotech.deStable
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDdeHydrazine sigmaaldrich.comStable

Selective Deprotection Methodologies for this compound Derivatives

The ability to selectively remove protecting groups is fundamental to the synthetic utility of this compound derivatives.

Removal of the Z group : As previously mentioned, the primary method for Z group deprotection is catalytic hydrogenolysis. wikipedia.orgtotal-synthesis.com This is a very mild method that is compatible with many other functional groups. Alternatively, strong acids like HBr can be used, but this is a harsher method. wikipedia.org

Removal of the Boc group : The Boc group is typically removed using strong acids such as trifluoroacetic acid (TFA). organic-chemistry.org The reaction proceeds via the formation of a stable tert-butyl cation. organic-chemistry.org

Removal of the Methyl Ester : The methyl ester can be saponified using a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent. mdpi.com Acidic hydrolysis is also possible but may require harsher conditions. wiley-vch.de

Selective Deprotection in Orthogonal Schemes : In a molecule with multiple protecting groups, the choice of deprotection reagent is critical. For example, in a Z-D-Dap(Boc)-OMe derivative, treatment with TFA will selectively remove the Boc group, leaving the Z and methyl ester groups intact. Subsequent treatment with a base would then hydrolyze the ester, and finally, catalytic hydrogenolysis would remove the Z group. This stepwise deprotection allows for the sequential functionalization of the β-amino, carboxylic acid, and α-amino groups.

Derivatization and Functionalization Strategies of this compound

The primary utility of this compound in synthetic chemistry stems from the reactivity of its side chain primary amine. This functional group serves as a chemical handle for introducing diverse moieties, thereby altering the molecule's properties for specific applications. Derivatization strategies often involve the acylation, alkylation, or arylation of this amine to create novel amino acid derivatives with tailored functionalities for peptide synthesis, drug development, and the creation of molecular probes.

Chemical Modifications of the Side Chain in this compound Derivatives for Enhanced Research Utility

The selective modification of the side chain of diaminopropionic acid (Dap) derivatives, for which this compound is a key starting material, is a cornerstone for enhancing their utility in research. By introducing specific functional groups, researchers can develop derivatives that act as reactive partners in various bioconjugation reactions or as structural components in complex molecules like antibody-drug conjugates (ADCs). iris-biotech.de

One prominent strategy involves the introduction of a maleimide (B117702) group onto the Dap side chain. For instance, a derivative like Mal-L-Dap(Boc)-OH is synthesized to serve as a building block for conjugation with thiol-containing molecules. iris-biotech.de In this context, the side chain amine of a Dap precursor is functionalized with the maleimide moiety. After conjugation to a thiol (e.g., on a protein), the free amino group, which can be obtained from the original Dap side chain, can facilitate a subsequent intramolecular reaction that opens the maleimide ring, forming a highly stable, irreversible linkage. iris-biotech.de This approach is particularly valuable in the construction of ADCs, where the stability of the linker between the antibody and the cytotoxic drug is paramount. iris-biotech.de

Another advanced modification involves converting the side chain amine into a reactive group for specific ligation chemistries. For example, N-pyrrolyl alanine (B10760859) derivatives have been shown to be effective reagents in Pictet-Spengler bioconjugation reactions. iris-biotech.de While not a direct modification of this compound, this illustrates how the core alanine/Dap scaffold can be functionalized for highly selective and efficient chemical transformations used in creating complex biomolecules. The side chain amine of a Dap derivative can be synthetically converted into a pyrrole, creating a reactive handle for subsequent research applications.

These modifications underscore the importance of the Dap scaffold in creating versatile research tools. The initial protection scheme of this compound is crucial, as it directs these modifications specifically to the side chain, preventing unwanted reactions at the α-amino or carboxyl termini.

Table 1: Examples of Side Chain Modifications in Dap Derivatives for Research Applications

Derivative Type Functional Group Introduced Intended Research Utility Relevant Chemistry Reference
Maleimido-Dap Maleimide Thiol-reactive linker for bioconjugation Michael Addition, Intramolecular Aminolysis iris-biotech.de
N-Pyrrolyl-Dap Pyrrole Reagent for Pictet-Spengler ligation Pictet-Spengler Reaction iris-biotech.de
Acyl-Dap Various Acyl Groups Peptide synthesis, molecular probes Amide Bond Formation nih.gov

Bioconjugation Chemistry Utilizing this compound as a Scaffold

Bioconjugation is a chemical strategy used to form a stable, covalent link between two molecules, at least one of which is a biomolecule. nih.gov The unique structure of this compound makes it and its derivatives exceptional scaffolds for such applications. A scaffold in this context is a core molecular framework used to build more complex structures, often providing a specific three-dimensional orientation for attached functional groups. nih.gov The Dap core allows for the precise attachment of different molecular entities, such as targeting ligands, imaging agents, or therapeutic payloads.

The use of Dap derivatives in creating stable antibody-drug conjugates is a prime example of its role as a bioconjugation scaffold. iris-biotech.de In this application, the Dap derivative acts as a linker. One part of the derivative is incorporated into a peptide or linker structure, while the modified side chain is used to attach a drug molecule. This entire construct is then conjugated to an antibody. The chemistry of the Dap side chain can be engineered not only to attach the drug but also to influence the stability and release characteristics of the payload once the ADC reaches its target. The conversion of a reversible thiol-maleimide linkage to an irreversible one through the action of the Dap side-chain amine is a sophisticated use of this scaffold to enhance the conjugate's stability. iris-biotech.de

Furthermore, the Dap scaffold can be used to create bicyclic peptides. googleapis.com By functionalizing the side chain amine with a reactive group, it can be used to cyclize a peptide chain by forming a covalent bond with another part of the peptide, such as another amino acid side chain or the peptide terminus. This creates structurally constrained peptides with potentially enhanced stability and binding affinity for their biological targets. The defined stereochemistry of this compound ensures that the resulting scaffold has a predictable three-dimensional structure, which is critical for rational drug design.

Table 2: Applications of Dap-Based Scaffolds in Bioconjugation

Application Role of Dap Scaffold Key Chemical Transformation Resulting Conjugate/Structure Reference
Antibody-Drug Conjugates (ADCs) Linker between antibody and drug Thiol-maleimide conjugation and subsequent intramolecular ring-opening Stabilized Antibody-Drug Conjugate iris-biotech.de
Bicyclic Peptides Constraining element for peptide structure Intramolecular cyclization via side chain Structurally Defined Bicyclic Peptide googleapis.com
Peptide-based Probes Core for attaching reporter groups Amidation or other side-chain specific reactions Functionalized Peptides for Imaging/Assays nih.gov

Z D Dap Ome.hcl As a Building Block in Complex Chemical Systems

Integration of Z-D-Dap-OMe.HCl in Peptide Synthesis Research

The incorporation of this compound into peptide chains is a key area of research, enabling the introduction of a diaminopropionic acid residue with a specific stereochemistry. This residue can serve various purposes, including acting as a point for side-chain modification, inducing specific conformational constraints, or mimicking natural amino acid residues.

Application in Solution-Phase Peptide Synthesis Methodologies

Solution-phase peptide synthesis (SPPS) is a classical method that remains relevant for the production of shorter peptides and for syntheses where solid-phase techniques are not optimal. creative-peptides.combachem.com In this approach, protected amino acids or peptide fragments are coupled in a suitable solvent system. creative-peptides.com this compound is amenable to solution-phase methodologies. The synthesis typically involves the activation of the carboxyl group of an incoming amino acid, which then reacts with the deprotected α-amino group of this compound or a peptide containing it at the N-terminus. orgsyn.org The benzyloxycarbonyl (Z) group is stable under a range of coupling conditions but can be removed via catalytic hydrogenation, allowing for chain elongation. researchgate.net The methyl ester provides protection for the C-terminus and can be saponified at a later stage if further C-terminal modification is required.

The Group-Assisted Purification (GAP) strategy represents an advancement in solution-phase synthesis, avoiding traditional chromatographic purification by using a recoverable auxiliary group. nih.gov While not explicitly detailed for this compound in the provided context, this methodology highlights the ongoing efforts to improve the efficiency of solution-phase synthesis, which could be applicable to peptides containing this building block. nih.gov

Evaluation of Coupling Reagents and Optimized Reaction Conditions for this compound Incorporation

The formation of the peptide bond is a critical step that requires the use of coupling reagents to activate the carboxylic acid group. A variety of coupling reagents are available, each with its own advantages and potential drawbacks, such as the risk of racemization.

Common classes of coupling reagents include:

Carbodiimides: such as Dicyclohexylcarbodiimide (B1669883) (DCC), Diisopropylcarbodiimide (DIC), and Ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC). peptide.com These are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to suppress side reactions and minimize racemization. orgsyn.orgpeptide.com

Onium Salts: such as HBTU, TBTU, HATU, and PyBOP. glpbio.compeptide.comglpbio.com These reagents are known for their high efficiency and are widely used in both solution and solid-phase synthesis. peptide.com PyBOP, for example, has been shown to be effective even for hindered amino acids with reduced racemization compared to older reagents like BOP. glpbio.com

The choice of solvent and base is also critical. Dichloromethane (DCM) and Dimethylformamide (DMF) are common solvents, and a non-nucleophilic base like Diisopropylethylamine (DIEA) is often used to neutralize the hydrochloride salt and facilitate the coupling reaction. orgsyn.org Optimization of these conditions is essential to ensure high yields and maintain the stereochemical integrity of the peptide.

Reagent ClassExamplesKey Features & Applications
CarbodiimidesDCC, DIC, EDC.HClCommonly used for amide and ester formation. EDC is water-soluble, facilitating byproduct removal in solution-phase. peptide.com Often used with additives (e.g., HOBt, Oxyma Pure) to minimize racemization. orgsyn.orgpeptide.com
Onium Salts (Phosphonium)BOP, PyBOP, PyAOPPyBOP is highly efficient, especially for hindered systems, and shows lower racemization than BOP. glpbio.com PyAOP is effective for coupling N-methyl amino acids. peptide.com
Onium Salts (Aminium/Uronium)HBTU, TBTU, HCTU, HATUVery efficient coupling reagents with low racemization, especially when HOBt is added. peptide.comglpbio.com Widely used in automated SPPS.

Stereochemical Considerations in Peptide Assembly with this compound

Maintaining the stereochemical integrity of amino acids during peptide synthesis is paramount, as epimerization can lead to the formation of diastereomeric peptides with different biological activities. The α-carbon of an activated amino acid is susceptible to racemization, particularly through the formation of an oxazolone (B7731731) intermediate. nih.govmdpi.com

The risk of racemization is dependent on several factors, including the specific amino acid being coupled, the activation method, the coupling reagents, and the reaction conditions. mdpi.com The use of additives like HOBt or its derivatives (e.g., HOAt) is a standard strategy to suppress this side reaction. peptide.com Modern coupling reagents like HATU and PyBOP have also been developed to minimize epimerization. glpbio.compeptide.com When incorporating this compound, careful selection of coupling conditions is necessary to ensure that the D-configuration of the diaminopropionic acid residue is preserved in the final peptide. pageplace.de Studies have shown that even with advanced reagents, some level of epimerization can occur, necessitating careful analysis of the final product, often using chiral chromatography techniques. pitt.edu

Construction of Peptide Analogs and Peptidomimetics Utilizing this compound

The unique structure of this compound makes it a valuable precursor for creating peptide analogs and peptidomimetics, which are molecules that mimic the structure and function of natural peptides but may have improved properties such as enhanced stability or bioavailability.

Design and Synthesis of this compound-Containing Peptidomimetics

Peptidomimetics often incorporate non-natural amino acids or modified backbones to achieve specific structural and functional goals. The diaminopropionic acid scaffold provided by this compound is particularly useful in this context. The side-chain amino group can be used as an anchor point for various functional groups or for creating cyclic structures. mdpi.com

For example, the synthesis of diketopiperazine-based peptidomimetics, which can mimic β-turns in peptides, can utilize precursors derived from diaminopropionic acid. mdpi.com Furthermore, the ability to selectively deprotect and modify the side-chain amino group allows for the construction of complex, branched structures or for the attachment of moieties that can enhance interaction with biological targets. pitt.edu The synthesis of such complex molecules often involves a combination of solid-phase and solution-phase techniques to assemble the final peptidomimetic architecture. pitt.edumdpi.com

Abbreviation/NameFull Chemical Name
This compoundN-α-Benzyloxycarbonyl-D-2,3-diaminopropionic acid methyl ester hydrochloride iris-biotech.de
Fmoc9-fluorenylmethyloxycarbonyl researchgate.net
Boctert-butyloxycarbonyl researchgate.net
DCCDicyclohexylcarbodiimide peptide.com
DICDiisopropylcarbodiimide peptide.com
EDC.HClEthyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride peptide.com
HOBt1-hydroxybenzotriazole peptide.com
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) glpbio.com
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate peptide.com
HATU(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) peptide.com
DCMDichloromethane orgsyn.org
DMFDimethylformamide orgsyn.org
DIEADiisopropylethylamine orgsyn.org
Fmoc-D-Dap(Z)-OHN-α-(9-Fluorenylmethyloxycarbonyl)-N-β-benzyloxycarbonyl-D-2,3-diaminopropionic acid glpbio.com

Azapeptide Formation via this compound Scaffolding for Conformational Studies

Azapeptides are peptide analogs in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. mdpi.com This modification significantly alters the electronic and steric properties of the peptide backbone, leading to distinct conformational preferences. mdpi.com Azapeptides have a high propensity to adopt stable β-turn structures, a common secondary structure motif in proteins that is crucial for molecular recognition and biological activity. mdpi.comnih.govrsc.org The stability of these turns is partly attributed to the repulsion between the lone pairs of electrons on the adjacent nitrogen atoms of the hydrazide bond. mdpi.com

The synthesis of azapeptides combines principles of both peptide and hydrazine (B178648) chemistry. mdpi.com Building blocks like this compound are valuable in this context. The presence of two amino groups in the diaminopropionic acid structure allows for its use as a versatile linker or scaffold. For instance, a diaminopropionic acid residue has been incorporated into azapeptide analogues of biologically active peptides for structure-activity relationship studies. ub.edu In a strategy known as an "aza scan," each amino acid in a parent peptide containing Dap was systematically replaced by its aza-analogue to probe its biological activity. mdpi.com

Functionalized Bis-Peptide Scaffolds Derived from this compound

The bifunctional nature of diaminopropionic acid derivatives makes them ideal starting points for the synthesis of complex scaffolds, particularly those based on diketopiperazines (DKPs). DKPs are cyclic dipeptides that serve as rigid, conformationally constrained scaffolds in medicinal chemistry. By using an orthogonally protected Dap derivative, two different peptide chains can be grown from the DKP core, creating a "bis-peptide" scaffold.

Research has shown the practical synthesis of bifunctional DKP scaffolds derived from the cyclization of aspartic acid and 2,3-diaminopropionic acid. figshare.comuninsubria.it These scaffolds present amino and carboxylic acid functionalities in a defined spatial orientation, which can be used as anchor points for further chemical elaboration. figshare.comuninsubria.it This strategy has been successfully applied to create cyclic RGD peptidomimetics that act as potent integrin ligands, highlighting the utility of Dap-derived DKPs in drug design. uninsubria.it

In one notable application, bis-amino acid building blocks were used to create the first functionalized bis-peptides, which are described as oligomeric, diketopiperazine-based peptidomimetics. pitt.edu These complex structures were designed to mimic the α-helical domain of the p53 tumor suppressor protein. pitt.edu The resulting macromolecules were shown to be potent inhibitors of the critical p53-hDM2 protein-protein interaction, which is a key target in cancer therapy. pitt.edu This work demonstrates that a versatile system derived from bis-amino acids can be explored to generate highly functionalized scaffolds with significant biological applications. pitt.edu

Role of this compound in the Synthesis of Non-Peptidic Organic Molecules

The utility of this compound and related diaminopropionic acid derivatives extends beyond peptide chemistry into the realm of complex organic synthesis. The orthogonally protected functional groups allow for precise, stepwise chemical modifications, making it a valuable intermediate for constructing intricate molecular architectures.

Intermediate in Complex Organic Molecule Synthesis

L-2,3-diaminopropionic acid (L-Dap), the enantiomer of the D-Dap precursor to this compound, is a known precursor in the biosynthesis of natural products, including antibiotics and siderophores. nih.gov For example, it is a key component of staphyloferrin B, a siderophore produced by Staphylococcus aureus to acquire iron. nih.gov In chemical synthesis, the availability of orthogonally protected Dap derivatives is crucial for the total synthesis of such complex molecules. acs.orgmdpi.com

An efficient, cost-effective synthesis of N(α)-Boc₂-N(β)-Cbz-2,3-diaminopropionic acid, a differently protected Dap derivative, has been developed starting from commercially available materials. acs.orgsci-hub.st The key step in this synthesis is a Curtius rearrangement, which establishes the β-nitrogen. acs.orgsci-hub.st The development of such synthetic routes is driven by the need for versatile building blocks that can be used as probes for protein structure and function. sci-hub.st The ability to selectively deprotect and react each functional group on the Dap core makes it a powerful intermediate in the multi-step synthesis of therapeutically valuable products. csic.es

Generation of Functional Macromolecules and Scaffolds via this compound

The strategic placement of reactive groups on the diaminopropionic acid scaffold allows for its use in generating large, functional macromolecules with tailored properties. These macromolecules are designed for specific biological recognition tasks, often targeting protein-protein or protein-nucleic acid interactions.

One powerful strategy involves using solid-phase synthesis to construct sequence-controlled macromolecules. rsc.org In this approach, a Dap derivative, Fmoc-Dap(Boc)-OH, was attached to a resin. rsc.org The orthogonal Boc protecting group on the side chain was then removed, allowing for the attachment of specific functional motifs, such as the arginine-mimicking guanidiniocarbonyl-pyrrole (GCP) group. rsc.org This method was used to create multivalent macromolecules designed to bind with high affinity to the Taspase1 protein, inhibiting its interaction with Importin α. rsc.org

Another approach utilizes Dap derivatives to create novel DNA-binding scaffolds. nih.govthieme-connect.com Bifacial peptide nucleic acids (bPNAs) with diketopiperazine backbones have been synthesized using diaminopropionic acid to display nucleic acid bases. nih.gov These molecules are designed to bind to DNA, and their convenient synthesis enables rapid access to low molecular weight scaffolds with potential applications in studying noncanonical nucleic acid structures. nih.govthieme-connect.com Furthermore, research into inhibitors of the p53-hDM2 interaction has led to the creation of oligomeric, diketopiperazine-based peptidomimetics from bis-amino acid building blocks, resulting in potent, cell-permeable macromolecules. pitt.edu

Research Findings on Dap-Derived Scaffolds

Scaffold TypePrecursor/Building BlockApplication/FindingCitation(s)
Bifunctional Diketopiperazine (DKP)2,3-Diaminopropionic Acid, Aspartic AcidIntroduced into cyclic RGD peptidomimetics to create potent integrin ligands. uninsubria.it
Oligomeric Bis-PeptidesBis-Amino Acid Building BlocksCreated functionalized, DKP-based peptidomimetics that inhibit the p53-hDM2 protein-protein interaction. pitt.edu
Sequence-Controlled MacromoleculesFmoc-Dap(Boc)-OHUsed as a branching point to attach multiple guanidiniocarbonyl-pyrrole (GCP) motifs for targeting the Taspase1/Importin α interaction. rsc.org
Bifacial Peptide Nucleic Acids (bPNAs)Diaminopropionic Acid DerivativesFormed a DKP backbone for displaying nucleic acid bases, creating novel DNA-binding agents. nih.govthieme-connect.com

Applications of Z D Dap Ome.hcl in Chemical Biology and Biochemical Research

Z-D-Dap-OMe.HCl as a Biochemical Probe and Screening Tool

While direct studies employing this compound as a biochemical probe are not readily found, its structure suggests potential for such applications. As a derivative of diaminopropionic acid, it can be incorporated into peptides or used as a scaffold for developing more complex molecular probes.

Theoretically, this compound could be used to synthesize substrate analogs for studying enzyme mechanisms and kinetics. For instance, the free amino group could be modified to attach various reporter groups or reactive moieties. These modified substrates could then be used in enzymatic assays to probe the active site of an enzyme or to trap enzymatic intermediates, thereby providing insights into the catalytic mechanism. However, specific examples of its use in published kinetic studies are not available.

Derivatives of this compound could serve as valuable tools for investigating protein-ligand interactions. The core structure provides a backbone that can be functionalized to create a library of compounds for screening against a target protein. By systematically altering the substituents, it would be possible to map the binding pocket of a protein and identify key interactions that contribute to binding affinity and specificity. Techniques such as affinity chromatography or surface plasmon resonance could be employed with immobilized derivatives of this compound to identify and characterize binding partners.

To investigate enzyme-substrate specificity, a series of peptide substrates could be synthesized incorporating this compound or its derivatives at specific positions. By comparing the kinetic parameters (k_cat and K_m) of the enzyme towards these modified substrates with the native substrate, researchers could determine the tolerance of the enzyme for non-natural amino acids at that particular position. This would provide valuable information about the structural and chemical features of the substrate that are critical for enzyme recognition and catalysis.

Functional Characterization of Biological Systems Using this compound Derivatives

The functionalization of this compound can lead to the development of probes for studying biological systems at a cellular level.

Derivatives of this compound could be designed as chemical probes to observe and manipulate protein function within living cells. For example, a fluorescent dye could be attached to the molecule, allowing for the visualization of its localization and interaction with cellular components. Alternatively, a photo-crosslinkable group could be incorporated to covalently trap binding partners upon photoactivation, enabling the identification of protein-protein interactions in a cellular context.

The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful technique for studying their structure and function. While there are no specific reports of incorporating this compound into proteins, its structure as a protected diaminopropionic acid methyl ester suggests its potential as a building block for synthesizing ncAAs. These novel ncAAs could then be incorporated into proteases at specific sites using techniques like nonsense suppression. The introduction of a unique functional group could provide a handle for bioconjugation, allowing for the attachment of fluorescent probes or other labels to study protease dynamics and localization. Furthermore, the altered side chain could directly probe the role of a specific residue in catalysis or substrate binding, providing insights into the enzyme's structure-function relationship.

Site-Specific Labeling of Biomolecules with this compound Analogues

The site-specific labeling of biomolecules is a powerful technique for investigating protein function and structure. Analogues of this compound, centered on the 2,3-diaminopropionic acid (Dap) core, offer unique chemical properties for creating precisely modified proteins. A key strategy involves replacing catalytic amino acid residues, such as cysteine or serine, with Dap. nih.gov This substitution allows the enzyme to perform its initial reaction with a native substrate, but instead of a transient ester or thioester bond, a stable amide bond is formed between the substrate and the Dap residue. nih.gov This process effectively traps the acyl-enzyme intermediate, a form of site-specific labeling that allows for the characterization of otherwise unstable complexes. nih.gov

This method leverages the unique reactivity of the β-amino group of Dap, which can act as a nucleophile to form stable amide bonds with enzyme substrates. nih.gov The successful incorporation of Dap into a target protein requires the use of protected versions of the amino acid during synthesis to ensure it can be utilized by the cell's translational machinery. nih.gov These protected analogues, once incorporated, can be deprotected to reveal the reactive Dap residue at a specific site within the protein scaffold. nih.gov This approach enables the precise labeling and capture of native substrates in transiently acylated proteins, providing valuable insights into enzyme mechanisms. nih.gov

Expanding the Genetic Code via this compound Analogs in Protein Engineering

Expanding the genetic code is a revolutionary approach in synthetic biology that allows for the incorporation of non-canonical amino acids (ncAAs) with novel functionalities into proteins. wikipedia.orgmdpi.com This is achieved by repurposing codons, typically a stop codon like UAG (amber), and engineering orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs that uniquely recognize the ncAA and the reassigned codon. wikipedia.orgmdpi.com Analogues of this compound, specifically protected forms of 2,3-diaminopropionic acid (Dap), have been successfully incorporated into proteins using this technology. nih.gov

The strategy for incorporating Dap involves developing an aaRS/tRNA pair that is orthogonal to the host system, meaning it does not cross-react with endogenous synthetases or tRNAs. wikipedia.org Researchers have successfully evolved synthetases that can charge a cognate tRNA with a protected Dap analogue, enabling its site-specific insertion into a growing polypeptide chain during translation in response to an amber stop codon. nih.gov This breakthrough allows for the production of recombinant proteins containing Dap at genetically programmed sites, opening new avenues for protein engineering and functional studies. nih.gov

Site-Specific Incorporation of Non-Canonical Amino Acids into Protein Scaffolds

The site-specific incorporation of 2,3-diaminopropionic acid (Dap) into protein scaffolds is a sophisticated process that relies on genetic code expansion. nih.gov The primary challenge is to ensure that the ncAA is efficiently taken up and utilized by the host organism, such as E. coli. Direct use of Dap and some of its analogues can be problematic as they may not accumulate to sufficient concentrations within the cell. nih.gov To overcome this, researchers have investigated various protected versions of Dap that are more readily used by the cellular machinery. nih.gov

A study successfully identified a protected Dap analogue that accumulates in E. coli and for which a specific aminoacyl-tRNA synthetase could be evolved. nih.gov This engineered synthetase/tRNA pair facilitates the incorporation of the protected Dap into a target protein at a site specified by a UAG (amber) codon in the corresponding mRNA. nih.gov Following protein expression, a post-translational deprotection step is performed to unmask the Dap residue, yielding a protein with a unique chemical handle at a precise location. nih.gov

Table 1: Protected 2,3-diaminopropionic acid (Dap) Analogues Investigated for Genetic Incorporation
Analogue NameChemical Structure DescriptionResult of Incorporation Attempt
(S)-3-(((allyloxy)carbonyl)amino)-2-aminopropanoic acidDap with an allyloxycarbonyl protecting group on the β-amino group.Low accumulation in E. coli; unable to evolve a synthetase. nih.gov
(S)-2-amino-3-((2-nitrobenzyl)amino)propanoic acidDap with a 2-nitrobenzyl protecting group on the β-amino group.Low accumulation in E. coli; unable to evolve a synthetase. nih.gov
(2S)-2-amino-3-(((1-(6-nitrobenzo[d] nih.govnih.govdioxol-5-yl)ethoxy)carbonyl)amino)propanoic acidDap with a complex photolabile protecting group on the β-amino group.Low accumulation in E. coli; unable to evolve a synthetase. nih.gov
(2S)-2-amino-3-(((2-((1-(6-nitrobenzo[d] nih.govnih.govdioxol-5-yl)ethyl)thio)ethoxy)carbonyl)amino)propanoic acidDap with a successfully incorporated protected group.Accumulated in E. coli; successful evolution of a specific synthetase and site-specific incorporation. nih.gov

Impact on Protein Engineering and Advanced Chemical Biology Applications

The ability to site-specifically incorporate Dap analogues into proteins has a significant impact on protein engineering and chemical biology. One of the most powerful applications is the trapping and structural characterization of unstable enzymatic intermediates. nih.gov By replacing a catalytic cysteine in a cysteine protease with Dap, researchers were able to capture the acyl-enzyme complex, which is normally too transient to study. nih.gov This provides an unprecedented view of enzyme mechanisms and substrate binding.

Furthermore, the incorporation of Dap can be used to engineer proteins with novel properties and functions. Because the β-amino group of Dap has a pKa value between 6.3 and 7.5 when inside a peptide, it is sensitive to the pH changes that occur in cellular compartments like endosomes. nih.govnih.gov This property can be harnessed to create pH-sensitive peptides and proteins. nih.govresearchgate.net For example, cationic amphipathic peptides incorporating Dap have been shown to be effective non-viral vectors for gene delivery, harnessing endosomal acidification to trigger conformational changes that facilitate cargo release. nih.govresearchgate.net This opens up new possibilities for designing smart biomaterials and therapeutic delivery systems.

Table 2: Applications and Impact of Dap Incorporation in Protein Engineering
Application AreaSpecific Use of Dap AnalogueImpact on Research / Technology
Enzyme Mechanism StudiesReplacement of catalytic Cys/Ser residues with Dap to form stable amide-linked intermediates with substrates. nih.govEnables the structural and biochemical characterization of transient acyl-enzyme complexes, providing deep insights into catalytic pathways. nih.gov
Biomaterial and Vector DesignIncorporation of Dap into peptides to create pH-responsive structures. nih.govresearchgate.netDevelopment of efficient, pH-sensitive non-viral vectors for gene delivery that respond to endosomal acidification. nih.govresearchgate.net
Chemical Biology ProbesUse of Dap as a unique chemical handle for site-specific modification and labeling of proteins. nih.govFacilitates the creation of precisely modified proteins for studying protein function and interaction in complex biological systems. nih.gov

Advanced Methodological Approaches Utilizing Z D Dap Ome.hcl

Spectroscopic Analysis of Z-D-Dap-OMe.HCl Derivatives in Research Contexts

Spectroscopic techniques are indispensable for elucidating the structure, conformation, and local environment of this compound and its derivatives. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) are particularly powerful in providing detailed molecular insights.

Infrared (IR) spectroscopy is a highly sensitive technique for probing the secondary structure of proteins and the local electric fields within them. researchgate.netrsc.org The incorporation of vibrational reporter groups, such as the carbonyl (C=O) groups present in this compound, allows for the study of protein environments with minimal perturbation. specac.com The frequencies of the ester and carbamate (B1207046) carbonyl stretching vibrations are particularly sensitive to their local electrostatic environment, including hydrogen bonding and solvent exposure. researchgate.net

When an analog of this compound is incorporated into a peptide or protein, its carbonyl groups act as site-specific probes. The amide I band (primarily C=O stretching) of the Z-group and the ester C=O stretching vibration absorb in distinct regions of the IR spectrum, typically between 1600-1800 cm⁻¹. researchgate.netrsc.org Changes in the protein's conformation or in the binding of a ligand can alter the local electric field, resulting in a measurable shift in the vibrational frequencies of these probes. nih.gov This phenomenon, known as the vibrational Stark effect, provides a direct correlation between frequency shifts and changes in the local electrostatic field. mcmaster.ca

For instance, a shift to a lower wavenumber (red shift) for the ester C=O band typically indicates its entry into a more polar or hydrogen-bond-donating environment, whereas a shift to a higher wavenumber (blue shift) suggests a more nonpolar environment. specac.com By analyzing these shifts, researchers can map electric fields at specific sites within a protein, providing critical information on enzyme mechanisms, protein folding, and molecular recognition events. nih.govresearchgate.net Fourier self-deconvolution and second-derivative analysis are often employed to resolve overlapping bands within the complex amide I region of a protein spectrum, enhancing the quantitative analysis of secondary structures like α-helices and β-sheets. rsc.org

Table 1: Typical IR Absorption Frequencies for Functional Groups in Z-Protected Amino Acid Esters This table presents generalized frequency ranges. Exact values are sensitive to the molecular environment.

Functional GroupVibration TypeTypical Wavenumber Range (cm⁻¹)Environmental Sensitivity
Carbamate (Z-group)C=O Stretch (Amide I)1710 - 1680High
Ester (Methyl)C=O Stretch1750 - 1730High
Amine HydrochlorideN-H Stretch3100 - 2800Moderate
Benzyl (B1604629) GroupC-H Aromatic Stretch3100 - 3000Low
Benzyl GroupC=C Aromatic Ring1600, 1495Low

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of molecules in solution. For this compound and peptides incorporating it, NMR provides detailed conformational analysis. uninsubria.it Through-bond (e.g., COSY, TOCSY) and through-space (e.g., NOESY, ROESY) experiments on ¹H and ¹³C nuclei allow for the determination of torsional angles and inter-proton distances, which define the molecule's preferred conformation(s). mcmaster.caruifuchems.com

In studies of similar protected diaminopropanoic acid derivatives, NMR has been used to assess the stereochemistry and conformational preferences of the peptide backbone. researchgate.netuninsubria.it The chemical shifts of the α- and β-protons of the Dap residue are particularly sensitive to the local geometry. mcmaster.ca Furthermore, variable temperature NMR studies can reveal information about rotational barriers, such as the restricted rotation around the carbamate C-N bond, which can exist as syn and anti rotamers. acs.org The presence of multiple conformers in slow exchange on the NMR timescale can lead to the appearance of distinct sets of signals for each species. acs.org

For example, the analysis of a peptide containing a Dap residue would involve measuring Nuclear Overhauser Effects (NOEs) between specific protons to establish spatial proximities. These distance restraints, often in conjunction with molecular modeling, are used to build a three-dimensional model of the peptide's structure in solution. ruifuchems.com

Analytical Method Development for this compound and its Metabolites/Derivatives

Robust analytical methods are crucial for verifying the purity of synthetic intermediates like this compound and for monitoring the progress of reactions in which it is used.

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the standard method for assessing the purity of this compound and related protected amino acids. rsc.orgarkat-usa.org The technique separates compounds based on their hydrophobicity, allowing for the quantification of the main product and the detection of impurities from the synthesis, such as starting materials or side-products. nih.govresearchgate.net

A typical RP-HPLC setup for a Cbz-protected amino acid ester would use a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA). d-nb.info Detection is commonly performed using a UV detector, as the benzyl group of the Cbz moiety provides a strong chromophore. nih.gov This method is also essential for monitoring reaction progress, for example, in peptide coupling reactions where this compound is a reactant. nih.gov By taking aliquots over time, the consumption of the starting material and the formation of the product can be tracked quantitatively. nih.gov

Table 2: Example RP-HPLC Conditions for Analysis of Cbz-Protected Amino Acid Derivatives These are representative conditions; optimization is required for specific applications.

ParameterConditionPurpose
ColumnC18, 4.6 x 250 mm, 5 µmProvides hydrophobic stationary phase for separation.
Mobile Phase A0.1% TFA in WaterAqueous component of the mobile phase. TFA acts as an ion-pairing agent.
Mobile Phase B0.1% TFA in AcetonitrileOrganic component for eluting hydrophobic compounds.
Gradient5% to 95% B over 30 minGradually increases elution strength to separate compounds with varying polarity.
Flow Rate1.0 mL/minStandard analytical flow rate.
DetectionUV at 254 nm or 280 nmThe Z-group's aromatic ring allows for sensitive UV detection.
Column Temp.25 - 40 °CControls retention time and peak shape.

Mass spectrometry (MS), especially when coupled with electrospray ionization (ESI), is a primary tool for confirming the molecular weight and elucidating the structure of this compound and its reaction products. rsc.org In positive-ion ESI-MS, the compound is typically observed as protonated ([M+H]⁺) or as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). ucdavis.edu The hydrochloride salt itself can lead to the observation of chloride adducts ([M+Cl]⁻) in negative-ion mode. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion, providing structural information. rsc.org For this compound, characteristic fragmentation pathways would include:

Loss of the methyl ester group (-OCH₃) or methanol (B129727) (-CH₃OH).

Cleavage of the benzyloxycarbonyl (Z) group, often as toluene (B28343) (-92 Da) or benzyl cation.

Decarboxylation (-CO₂) or loss of the methyl formate (B1220265) group.

Cleavage of the amino acid backbone. nih.govresearchgate.net

This fragmentation pattern serves as a fingerprint to confirm the identity of the molecule and to characterize its derivatives or adducts formed during a reaction. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments, further validating its structure. nih.gov

Theoretical and Computational Investigations of this compound

Theoretical and computational methods, such as Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM), complement experimental techniques by providing a deeper understanding of the molecule's intrinsic properties. ulisboa.ptscience.gov These methods can be used to predict stable conformations, vibrational frequencies, and NMR chemical shifts for this compound. researchgate.net

Computational studies on similar amino acid derivatives have been used to:

Determine Conformational Landscapes: Calculations can identify low-energy conformations and the energy barriers between them, explaining the results of NMR studies. ulisboa.pt

Predict Spectroscopic Properties: DFT calculations can predict IR and NMR spectra. science.gov Comparing these theoretical spectra with experimental data helps to assign spectral features and validate the proposed structures. For example, calculated vibrational frequencies can be correlated with experimental IR bands to understand the nature of the vibrations. icr-ijurc.jp

Investigate Reaction Mechanisms: When this compound is used in a reaction, computational modeling can be employed to explore the reaction pathway, identify transition states, and explain observed product distributions. Studies on related compounds have investigated reaction energetics and stereoisomer stability. nih.gov

These computational approaches provide a molecular-level rationale for the experimental observations and are crucial for the design of new experiments and molecules with desired properties.

Molecular Modeling of this compound Interactions with Biological Targets

Molecular modeling is a critical tool for understanding how a molecule like this compound may interact with biological targets such as enzymes or receptors. nih.gov This approach simulates the binding process, predicting the preferred orientation of the ligand within the target's binding site and estimating the strength of the interaction. nih.gov

Molecular Docking: A primary technique in molecular modeling is molecular docking, which computationally places a ligand into the binding site of a target protein. nih.gov For this compound, this would involve docking the molecule into the active site of a relevant enzyme, such as a protease, to predict its inhibitory potential. The process yields a score that reflects the binding affinity and identifies key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues of the target. nih.govresearchgate.net For instance, the benzyloxycarbonyl (Z) group and the methyl ester (OMe) moiety of the compound could engage in specific hydrophobic or hydrogen bonding interactions that stabilize the complex. nih.gov Understanding these interactions at an atomic level is crucial for structure-based drug design.

Research Findings: Docking studies can reveal critical structural features necessary for potent biological activity. nih.gov The results typically include the binding energy, which indicates the stability of the ligand-target complex, and a detailed map of intermolecular interactions. This information allows researchers to hypothesize how modifications to the this compound structure might enhance its binding affinity or selectivity for a particular target. Computational approaches are instrumental in discovering and optimizing enzyme inhibitors by predicting how well a candidate molecule fits into an enzyme's active site. plos.orgnih.gov

Below is an illustrative table representing typical data obtained from a molecular docking study.

Biological TargetBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Hypothetical Protease A-7.8Ser195, Gly193Hydrogen Bond
Hypothetical Protease A-7.8Trp215Pi-Pi Stacking
Hypothetical Esterase B-6.5His440, Leu320Hydrogen Bond, Hydrophobic
Hypothetical Kinase C-5.2Val88, Ala145Hydrophobic

Quantum Chemical Calculations for Mechanistic Insights into this compound Reactions

Quantum chemical calculations are employed to investigate the electronic structure and reactivity of molecules at a subatomic level, providing profound insights into reaction mechanisms. nih.gov These methods, particularly Density Functional Theory (DFT), can model reaction pathways, identify transition states, and calculate various molecular properties that govern a compound's chemical behavior. researchgate.net

Mechanistic Elucidation: For this compound, quantum chemical calculations can be used to explore its stability, conformational preferences, and potential reaction pathways, such as hydrolysis of the ester group or reactions involving the diamino functionality. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the most energetically favorable reaction mechanism. nih.gov This predictive power is invaluable for designing new synthetic routes or understanding how the molecule might be metabolized.

Research Findings: Quantum chemical studies yield a wealth of data on a molecule's electronic properties. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests the molecule is more likely to be reactive. Other calculated properties, such as ionization potential, electron affinity, and dipole moment, provide a comprehensive electronic profile of the compound, helping to explain its interactions and reactivity. researchgate.net

The table below presents examples of data that can be generated for this compound using quantum chemical calculations.

Quantum Chemical ParameterIllustrative Calculated ValueUnits
HOMO Energy-6.5eV
LUMO Energy-1.2eV
HOMO-LUMO Energy Gap5.3eV
Ionization Potential6.5eV
Electron Affinity1.2eV
Dipole Moment2.8Debye

Future Directions and Emerging Research Avenues for Z D Dap Ome.hcl

Exploration of Novel Stereoselective Synthetic Pathways for Z-D-Dap-OMe.HCl Analogues

The development of new stereoselective synthetic methods is crucial for accessing a diverse range of this compound analogues. rsc.org Current research focuses on creating enantiomerically pure building blocks, which are essential for synthesizing complex molecules with high precision. rsc.org One promising approach involves enzymatic desymmetrization to produce key chiral intermediates. rsc.org Additionally, researchers are exploring palladium-catalyzed reactions, such as Sonogashira couplings, and nucleophilic acetylide additions to generate a variety of α-substituted serine analogues with good enantiomeric excess. rsc.org

Another area of investigation is the use of chiral synthons, like the O'Donnell synthon, for the alkylation-based synthesis of amino acid derivatives. ru.nl This method is particularly advantageous for creating propargylic amino acids. ru.nl The development of these and other novel synthetic strategies will enable the production of a wide array of this compound analogues with tailored properties for specific applications.

Table 1: Selected Stereoselective Synthetic Strategies

Method Description Key Features Potential Analogues
Enzymatic Desymmetrization Utilizes enzymes to selectively react with one enantiomer of a prochiral starting material. High enantioselectivity. α-Substituted Serine Analogues
Palladium-Catalyzed Couplings Forms carbon-carbon bonds with high stereocontrol. Good enantiomeric excess. α-Substituted Amino Acids
O'Donnell Synthon Alkylation Employs a chiral Schiff base for asymmetric alkylation. Prevents dialkylation. Propargylic Amino Acids

| Strecker Reaction Variants | A multicomponent reaction to synthesize α-amino acids from aldehydes or ketones. | High atom efficiency. | Various Amino Acid Amides |

Advanced Applications in Bioorthogonal Chemistry and Bioconjugation Strategies

Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, represents a significant area of opportunity for this compound. researchgate.netresearchgate.netnih.gov These reactions require high efficiency, selectivity, and stability in aqueous environments. bongerlab.com The unique structure of this compound and its derivatives can be leveraged to participate in such reactions, enabling the precise labeling and tracking of biomolecules in real-time. bongerlab.com

One of the key applications of bioorthogonal chemistry is in tumor pretargeting for radioimmunoimaging and therapy. researchgate.net This strategy involves administering a modified antibody that binds to cancer cells, followed by a smaller, radiolabeled molecule that rapidly binds to the antibody and is quickly cleared from the body. researchgate.net The development of this compound-based probes could enhance the efficiency and specificity of these and other bioconjugation strategies. mdpi.com For instance, the incorporation of "click chemistry" handles, such as azides or alkynes, into this compound analogues would allow for their efficient coupling to other molecules using copper-catalyzed or strain-promoted cycloaddition reactions. iris-biotech.deiris-biotech.de

Development of this compound-Based Tools for Functional Proteomics and Systems Biology

Functional proteomics aims to elucidate the roles of proteins in cellular processes on a molecular level. nautilus.bio The development of chemical tools that can probe protein function and interactions is essential for this field. This compound can serve as a scaffold for creating such tools. By incorporating non-canonical amino acids with unique functionalities, researchers can investigate enzyme kinetics, molecular interactions, and even create novel prodrugs that are activated by specific proteases. mdpi.com

For example, this compound derivatives could be used to synthesize peptide-based inhibitors or activity-based probes that target specific enzymes. These tools can help to identify the substrates of proteases and to understand their roles in complex biological systems. nautilus.bio Furthermore, the incorporation of this compound analogues into proteins through genetic code expansion could provide new insights into protein structure and function. researchgate.net This approach would enable the site-specific introduction of probes for bioimaging or for studying post-translational modifications. mdpi.com

Investigation of this compound in Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. csic.es This "chemistry beyond the molecule" is inspired by the complexity of living organisms and has applications in molecular recognition, self-assembly, and the development of new materials. csic.esugent.be The ability of this compound and its analogues to participate in hydrogen bonding and other non-covalent interactions makes them attractive building blocks for supramolecular structures.

Researchers are exploring the use of peptide-based building blocks to create self-assembling nanofibers and other nanostructures. researchgate.net These structures can serve as templates for the organization of other molecules, including inorganic nanoparticles, leading to the development of hybrid materials with unique properties. researchgate.net The specific stereochemistry and functional groups of this compound can be used to control the self-assembly process and to create well-defined supramolecular architectures. For instance, the introduction of aromatic groups can promote stacking interactions, leading to the formation of ordered aggregates. nih.gov

Potential in Advanced Materials Science Research (e.g., Covalent Organic Frameworks, Functional Polymers)

The unique properties of this compound also make it a promising candidate for the development of advanced materials. Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high stability. rsc.org These materials have potential applications in gas storage, catalysis, and sensing. rsc.orgresearchgate.net The incorporation of this compound or its derivatives as building blocks could lead to the creation of COFs with novel functionalities. For example, the amino groups of the diaminopropionic acid moiety could be used to create specific binding sites within the COF pores.

In the realm of functional polymers, this compound can be incorporated into polymer backbones to impart specific properties. For instance, phthalocyanine-based polymers have been developed for a variety of applications, and the inclusion of amino-functionalized building blocks can enhance their properties. dokumen.pub The ability to synthesize a wide range of this compound analogues will allow for the fine-tuning of polymer properties for specific applications in electronics, catalysis, and biomedical devices.

Table 2: Compound Names

Abbreviation Full Compound Name
This compound N-alpha-Benzyloxycarbonyl-D-2,3-diaminopropionic acid methyl ester hydrochloride iris-biotech.de
Boc-D-Dap(Cbz)-OH N-tert-Butoxycarbonyl-N'-benzyloxycarbonyl-D-2,3-diaminopropionic acid
Boc-Dap(Cbz)-OH N-tert-Butoxycarbonyl-N'-benzyloxycarbonyl-2,3-diaminopropionic acid
H-β-TOAC-OMe Methyl 2,2,6,6-tetramethyl-1-oxyl-4-amino-piperidine-3-carboxylate
N-Fmoc-H-β-TOAC-OMe Methyl N-(9-fluorenylmethyloxycarbonyl)-2,2,6,6-tetramethyl-1-oxyl-4-amino-piperidine-3-carboxylate
N-Boc-prolinal N-tert-Butoxycarbonyl-L-prolinal
Z-D-Ser-OMe N-Benzyloxycarbonyl-D-serine methyl ester
l-Leu-OMeHCl L-Leucine methyl ester hydrochloride
l-Phe-OMeHCl L-Phenylalanine methyl ester hydrochloride
l-Phe-OBn L-Phenylalanine benzyl (B1604629) ester
Z-L-Dap-OMe·HCl N-alpha-Benzyloxycarbonyl-L-2,3-diaminopropionic acid methyl ester hydrochloride researchgate.net
Z-L-Orn-OMe·HCl N-alpha-Benzyloxycarbonyl-L-ornithine methyl ester hydrochloride researchgate.net
H-L-Lys(Fmoc)-OMeHCl N-epsilon-(9-Fluorenylmethyloxycarbonyl)-L-lysine methyl ester hydrochloride issuu.com
H-D-Lys(Fmoc)-OtBuHCl N-epsilon-(9-Fluorenylmethyloxycarbonyl)-D-lysine tert-butyl ester hydrochloride issuu.com
Boc-Trp-Leu-OMe N-tert-Butoxycarbonyl-L-tryptophyl-L-leucine methyl ester nih.gov
Boc-W-OH N-tert-Butoxycarbonyl-L-tryptophan nih.gov
l-Leucine (S)-2-Amino-4-methylpentanoic acid nih.gov

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for characterizing Z-D-Dap-OMe.HCl, and how should researchers validate purity?

Answer:

  • NMR (¹H/¹³C): Assign peaks to confirm stereochemistry and detect impurities (e.g., residual solvents). Use DMSO-d₆ or CDCl₃ for solubility; compare with literature data for Boc-protected analogs .
  • HPLC: Employ reverse-phase C18 columns with UV detection (210–254 nm). Validate purity using isocratic elution (acetonitrile/water + 0.1% TFA) and compare retention times to standards .
  • Mass Spectrometry (ESI-MS): Confirm molecular weight ([M+H]⁺ or [M+Na]⁺ ions). Resolve discrepancies by repeating under varied ionization conditions .
    Validation: Cross-reference data across techniques. If inconsistencies arise, re-purify via recrystallization or flash chromatography and re-analyze .

Advanced: How can researchers resolve discrepancies in NMR data for this compound under varying solvent systems?

Answer:

  • Solvent Effects: Polar solvents (e.g., D₂O) may protonate the amine, shifting peaks. Use pD-adjusted buffers to stabilize ionization states .
  • Dynamic Processes: Assess temperature-dependent NMR (25–60°C) to identify conformational exchange broadening. For rotameric equilibria, use VT-NMR or computational modeling (DFT) .
  • Referencing: Calibrate spectra using internal standards (e.g., TMS) and validate against inert solvents like CDCl₃ .

Basic: What protocols ensure reproducible synthesis of this compound with high yield?

Answer:

  • Coupling Conditions: Use DCC/HOBt or EDC/HCl for carbamate formation. Monitor pH (6–7) to avoid racemization .
  • Deprotection: Remove Boc groups with HCl/dioxane (4 M, 2 hr, 0°C). Neutralize with NaHCO₃ and extract with ethyl acetate .
  • Purification: Isolate via column chromatography (silica gel, hexane/EtOAc gradient). Confirm crystallinity by XRPD if yield <80% .

Advanced: What strategies minimize racemization during this compound incorporation into peptide chains?

Answer:

  • Temperature Control: Conduct couplings at 0–4°C to slow base-catalyzed racemization .
  • Coupling Reagents: Prefer HATU over DCC for faster activation. Monitor enantiomeric excess via chiral HPLC (Chiralpak IC column, heptane/IPA eluent) .
  • Solvent Selection: Use DMF or DCM instead of THF to reduce side reactions. Add DIEA sparingly (2–3 eq) to maintain neutral pH .

Basic: How should researchers design stability studies for this compound under storage conditions?

Answer:

  • Stress Testing: Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 1–4 weeks. Monitor degradation via HPLC .
  • Kinetic Analysis: Calculate degradation rates (Arrhenius plot) to predict shelf life. Identify byproducts (e.g., hydrolyzed esters) via LC-MS .
  • Storage: Recommend desiccated, airtight containers at –20°C for long-term stability .

Advanced: How can computational methods optimize this compound’s solubility for in vitro assays?

Answer:

  • Co-Solvent Screening: Use COSMO-RS simulations to predict solubility in PEG-400, DMSO, or cyclodextrin solutions .
  • pH-Solubility Profile: Titrate in buffers (pH 2–8) and correlate with pKa (estimated via MarvinSketch). Validate experimentally .
  • Surfactant Use: Test polysorbate-80 (0.01–0.1%) to enhance aqueous solubility without affecting bioactivity .

Basic: What analytical controls are critical for batch-to-batch consistency in this compound production?

Answer:

  • In-Process Controls (IPCs): Monitor reaction completion by TLC (Rf = 0.3–0.5 in EtOAc/hexane). Set acceptance criteria for intermediates (e.g., ≤2% starting material) .
  • QC Release Tests: Mandate ≥95% purity (HPLC), <0.1% heavy metals (ICP-MS), and endotoxin levels <0.1 EU/mg for biological use .
  • Documentation: Provide full COA with spectral data, elemental analysis, and residual solvent limits (ICH Q3C) .

Advanced: How do researchers address conflicting bioactivity data for this compound in enzyme inhibition assays?

Answer:

  • Assay Optimization: Standardize substrate concentrations (Km ± 20%) and pre-incubation times. Include positive controls (e.g., bestatin) .
  • Data Normalization: Correct for batch-specific activity using internal standards. Apply ANOVA to compare replicates across labs .
  • Mechanistic Studies: Use SPR or ITC to measure binding kinetics. Correlate IC50 with Kd values to validate inhibition mode .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • PPE: Use nitrile gloves, goggles, and lab coats. Handle in fume hoods due to HCl volatility .
  • Spill Management: Neutralize acid spills with sodium bicarbonate. Dispose of waste per EPA guidelines (pH 6–8 before disposal) .
  • Documentation: Maintain SDS with first-aid measures (e.g., eye irrigation with saline) and ecotoxicity data .

Advanced: What statistical approaches validate the reproducibility of this compound’s synthetic routes?

Answer:

  • Design of Experiments (DoE): Apply factorial design to test variables (e.g., equivalents of reagents, reaction time). Use JMP or Minitab for ANOVA .
  • Control Charts: Track yield and purity across 10 batches. Set action limits (±3σ) to detect outliers .
  • Interlab Studies: Collaborate with 2–3 labs to reproduce synthesis. Use Bland-Altman plots to assess agreement in yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.